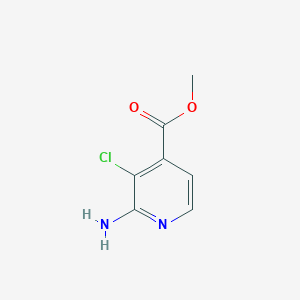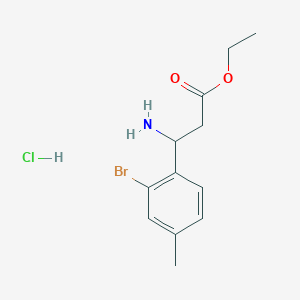
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17BrClNO2. It is a white to yellow solid and is known for its applications in various scientific research fields .
Métodos De Preparación
The synthesis of Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on cellular receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate: Similar in structure but with different positional isomers.
Ethyl 3-amino-3-(2-methylphenyl)propanoate: Lacks the bromine atom, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
502842-14-0 |
|---|---|
Fórmula molecular |
C12H17BrClNO2 |
Peso molecular |
322.62 g/mol |
Nombre IUPAC |
ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-3-16-12(15)7-11(14)9-5-4-8(2)6-10(9)13;/h4-6,11H,3,7,14H2,1-2H3;1H |
Clave InChI |
OUYLUDVIOZZVGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=C(C=C1)C)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


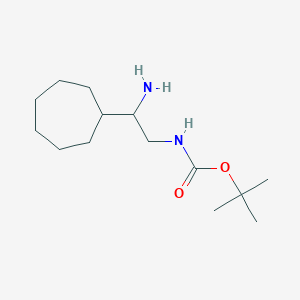
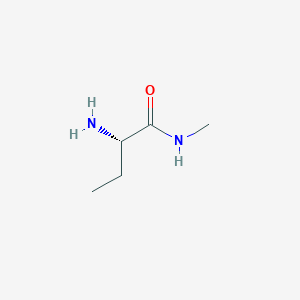
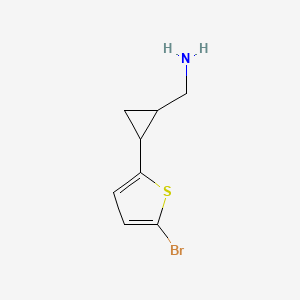
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)
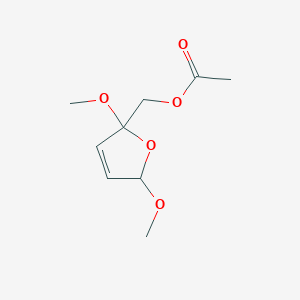
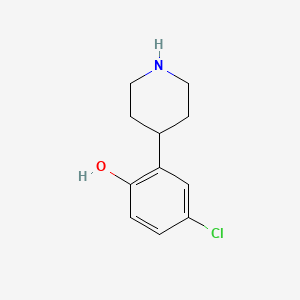

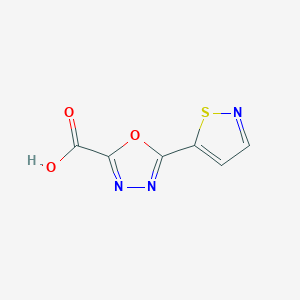
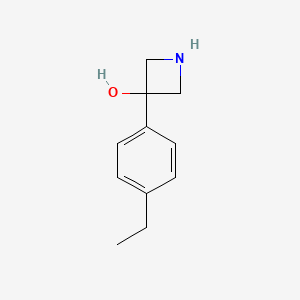
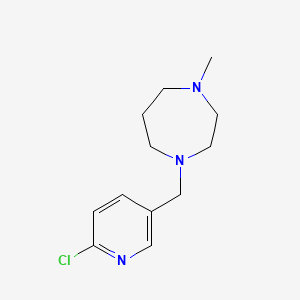
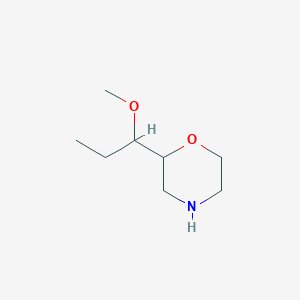
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)

